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Compound of Interest

Compound Name: Thiovardenafil

CAS No.: 912576-24-0

Cat. No.: B590386 Get Quote

Executive Summary
Thiovardenafil is a synthetic structural analogue of the phosphodiesterase type 5 (PDE5)

inhibitor Vardenafil (Levitra). Chemically, it is distinguished by the substitution of the carbonyl

oxygen atom on the imidazo[5,1-f][1,2,4]triazin-4-one ring with a sulfur atom, classifying it as a

thione.[1]

This compound is frequently identified in unapproved "natural" dietary supplements intended

for sexual enhancement. Because it evades standard screening libraries designed solely for

approved PDE5 inhibitors, Thiovardenafil represents a significant target for forensic toxicology

and pharmaceutical quality control.

Chemical Identity & Nomenclature[1][2][3][4][5][6]
The precise identification of Thiovardenafil requires distinguishing it from its parent compound,

Vardenafil, and other sulfur-containing analogues like Thiosildenafil.
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Parameter Data

Common Name Thiovardenafil

Chemical Class
Phenylsulfonyl-piperazine / Imidazotriazine-

thione

Parent Compound Vardenafil (CAS: 224785-90-4)

Molecular Formula C₂₃H₃₂N₆O₃S₂

Exact Mass 504.1977 Da

Molecular Weight ~504.67 g/mol

Solubility
Soluble in DMSO, Methanol, Acetonitrile; poorly

soluble in water.[1][2]

IUPAC Nomenclature
The IUPAC name is derived from Vardenafil by indicating the thione substitution at the 4-

position of the triazine ring.

Standard IUPAC Name: 2-[2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-

3H-imidazo[5,1-f][1,2,4]triazine-4-thione[1]

Key Structural Features:

Imidazo[5,1-f][1,2,4]triazine Core: The central scaffold responsible for PDE5 active site

binding.[1]

4-Thione Group: The critical modification (C=S) replacing the Vardenafil ketone (C=O).

Ethylpiperazine Sulfonyl Moiety: The solubilizing tail, identical to Vardenafil.

Structural Analysis & Synthesis Logic
To understand the detection strategy, one must visualize the structural relationship between the

approved drug and the analogue. The synthesis of Thiovardenafil typically involves treating
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Vardenafil (or its precursor) with a thionating agent such as Lawesson's reagent or phosphorus

pentasulfide (

).

Structural Hierarchy Diagram
The following diagram illustrates the chemical lineage and the specific point of modification.

Structural Modification

Vardenafil
(C23H32N6O4S)
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N-Ethylpiperazine Ion (m/z ~151)

 MS Fragmentation

Thiovardenafil
(C23H32N6O3S2)

MW: 504.7

 Product Formation

 MS Fragmentation
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Figure 1: Structural relationship showing the conversion of Vardenafil to Thiovardenafil via

thionation and the conservation of the N-ethylpiperazine fragment.
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Analytical Characterization (LC-MS/MS Protocol)
Reliable detection of Thiovardenafil requires Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS).[1] The thione substitution results in a mass shift of +16 Da

compared to Vardenafil (Oxygen [16] replaced by Sulfur [32]).

Mass Spectrometry Parameters
The molecule ionizes well in Positive Electrospray Ionization (ESI+) mode due to the basic

nitrogen atoms in the piperazine ring.

Precursor Ion (Q1):

Key Product Ions (Q3):

m/z 151.1: This is the N-ethylpiperazine fragment.[1] It is the most abundant and stable

fragment, conserved between Vardenafil and Thiovardenafil.

m/z 488.2: Loss of the ethyl group or minor fragmentation near the sulfonyl group.

Experimental Protocol: Extraction & Detection
Objective: Isolate Thiovardenafil from a complex matrix (e.g., herbal supplement powder).

Step 1: Sample Preparation

Weighing: Transfer 100 mg of homogenized sample into a centrifuge tube.

Extraction: Add 10 mL of Methanol. Methanol is preferred over acetonitrile for initial

extraction due to better solubility of the thione variants.

Sonication: Sonicate for 15 minutes at ambient temperature to ensure dissolution.

Clarification: Centrifuge at 4,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm

PTFE filter.

Dilution: Dilute the filtrate 1:100 with the initial mobile phase (e.g., 0.1% Formic Acid in

Water/Acetonitrile 90:10) to prevent column overload.
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Step 2: LC-MS/MS Configuration[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

Mobile Phase B: Acetonitrile (Organic modifier).

Gradient:

0-1 min: 10% B (Isocratic hold)[1]

1-6 min: 10% -> 90% B (Linear ramp)[1]

6-8 min: 90% B (Wash)[1]

8.1 min: 10% B (Re-equilibration)

Flow Rate: 0.3 mL/min.

Step 3: Data Analysis Target the 505.2 -> 151.1 transition.[1] A peak appearing at a retention

time slightly later than Vardenafil (due to the higher lipophilicity of the sulfur atom compared to

oxygen) confirms the presence of Thiovardenafil.

Pharmacological Mechanism of Action[8]
Thiovardenafil functions as a potent inhibitor of cGMP-specific phosphodiesterase type 5

(PDE5).[1] Its mechanism mirrors that of Vardenafil, but the thione modification may alter

binding affinity and metabolic stability (half-life).

The NO/cGMP Signaling Pathway
Sexual stimulation triggers the release of Nitric Oxide (NO), which activates Guanylyl Cyclase.

[3] This enzyme converts GTP to cGMP, leading to smooth muscle relaxation and vasodilation.

[3] PDE5 naturally degrades cGMP to GMP, ending the erection. Thiovardenafil inhibits PDE5,

maintaining high cGMP levels.[3]
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Figure 2: The Nitric Oxide/cGMP signaling pathway illustrating the inhibition of PDE5 by

Thiovardenafil.

Safety & Toxicity Profile
Unlike approved PDE5 inhibitors, Thiovardenafil has not undergone rigorous clinical safety

trials.

Potency: Thione analogues often exhibit similar or slightly delayed potency compared to

parent compounds.

Metabolism: The C=S bond is metabolically labile and can be oxidatively desulfurated back

to the carbonyl (Vardenafil) in the liver by Cytochrome P450 enzymes. This means ingesting

Thiovardenafil may result in systemic exposure to both the analogue and the parent drug

Vardenafil.

Risk: Uncontrolled dosing in supplements poses risks of hypotension, interaction with

nitrates (potentially fatal), and visual disturbances.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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